An In-depth Technical Guide to 2-Nitroanthracene
An In-depth Technical Guide to 2-Nitroanthracene
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 3586-69-4
This technical guide provides a comprehensive overview of 2-Nitroanthracene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in environmental and toxicological research. This document details its chemical and physical properties, safety and handling protocols, synthetic methodologies, and metabolic pathways.
Chemical and Physical Properties
2-Nitroanthracene is a yellow solid with the molecular formula C₁₄H₉NO₂.[1][2] Its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 223.23 g/mol | [1][2][3] |
| Melting Point | 180.5 °C | [4] |
| Boiling Point | 364.52 °C (estimate) | [4] |
| Appearance | Yellow-orange solid | [5] |
| Solubility | Insoluble in water | [6] |
| LogP | 3.901 (estimate) | [7] |
| Vapor Pressure | Not available | |
| Density | 1.1814 (estimate) | [4] |
Safety and Handling
2-Nitroanthracene is a hazardous substance and should be handled with appropriate precautions in a laboratory setting.
GHS Hazard Information
| Hazard Class | Category |
| Acute toxicity, oral | 4 |
| Acute toxicity, inhalation | 4 |
| Specific target organ toxicity, single exposure | 3 (Respiratory tract irritation) |
| Specific target organ toxicity, repeated exposure | 1 |
This data is based on information for similar hazardous substances and may not be fully comprehensive for 2-Nitroanthracene.
Experimental Protocol for Safe Handling
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A flame-retardant lab coat is required.
-
Respiratory Protection: Work in a well-ventilated fume hood. If the substance is handled as a powder, a respirator with a particulate filter is recommended.
Handling Procedures:
-
Always handle 2-Nitroanthracene within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust. If working with a solid, use techniques that minimize aerosolization.
-
Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and dark place away from incompatible materials such as oxidizing agents.
Disposal:
-
Dispose of 2-Nitroanthracene and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
Synthesis and Analysis
Synthetic Pathway
The synthesis of 2-Nitroanthracene is typically achieved through the direct nitration of anthracene. While various nitrating agents can be employed, a common method involves the use of nitric acid in an acetic acid solvent.
Caption: Synthetic workflow for 2-Nitroanthracene.
Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of 2-Nitroanthracene based on common nitration procedures for aromatic compounds. For a detailed procedure, refer to J. Chem. Soc., 1965, 5377.
-
Dissolution: Dissolve anthracene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Nitration: Cool the solution in an ice bath. Slowly add a solution of concentrated nitric acid in glacial acetic acid dropwise while maintaining a low temperature to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified period to ensure the reaction goes to completion.
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Isolation: Pour the reaction mixture into ice water to precipitate the crude 2-Nitroanthracene.
-
Filtration: Collect the precipitate by vacuum filtration and wash with water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-Nitroanthracene.
Analytical Methods
The purity and identity of 2-Nitroanthracene can be determined using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
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Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Metabolism and Toxicity
2-Nitroanthracene is known to be a mutagen and a potential carcinogen. Its toxicity is linked to its metabolic activation into reactive intermediates that can bind to DNA.
Metabolic Activation Pathway
The metabolic activation of 2-Nitroanthracene can occur through two primary pathways: nitroreduction and ring oxidation.
Caption: Metabolic activation of 2-Nitroanthracene.
The initial step in the primary metabolic activation pathway is the reduction of the nitro group, catalyzed by nitroreductases, to form nitrosoanthracene and subsequently N-hydroxyaminoanthracene. This N-hydroxyaminoanthracene is a reactive intermediate that can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.
Alternatively, cytochrome P450 enzymes can oxidize the aromatic ring system to form dihydrodiols. These metabolites can also undergo further metabolism and contribute to the genotoxicity of 2-Nitroanthracene. Studies have shown that 2-Nitroanthracene is metabolized by rat liver microsomes into several products, including trans-5,6-dihydrodiol and trans-7,8-dihydrodiol. The mutagenicity of 2-Nitroanthracene is dependent on the metabolic reduction of the nitro group.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Formation of nitroanthracene and anthraquinone from the heterogeneous reaction between NO2 and anthracene adsorbed on NaCl particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1000. Synthesis of 2-nitroanthracene and N-hydroxy-2-anthrylamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. biospectra.us [biospectra.us]
